4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1350760-31-4
VCID: VC2762449
InChI: InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3
SMILES: CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O
Molecular Formula: C18H16FNO
Molecular Weight: 281.3 g/mol

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

CAS No.: 1350760-31-4

Cat. No.: VC2762449

Molecular Formula: C18H16FNO

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde - 1350760-31-4

Specification

CAS No. 1350760-31-4
Molecular Formula C18H16FNO
Molecular Weight 281.3 g/mol
IUPAC Name 4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde
Standard InChI InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3
Standard InChI Key WOHGKDZHTGLKNV-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O
Canonical SMILES CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O

Introduction

Chemical Identity and Basic Properties

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole compound characterized by a fluorophenyl substituent at the 4-position of the indole ring system, an isopropyl group at the nitrogen position (N1), and a carbaldehyde functional group at position 3. This compound has gained attention in medicinal chemistry research due to its unique structural features .

PropertyValue
CAS Number1350760-31-4
Molecular FormulaC₁₈H₁₆FNO
Molecular Weight281.33 g/mol
IUPAC Name4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde
PubChem CID87139971
Physical StateSolid
Storage Conditions2-8°C

The compound features a heterocyclic indole core with three key substituents that define its chemical identity and reactivity profile . The presence of the fluorine atom on the pendant phenyl ring imparts specific electronic properties that can influence both the compound's physical characteristics and its potential biological interactions .

Structural Characteristics

Molecular Structure

The molecular structure of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde consists of an indole scaffold with specific substitution patterns. The indole ring system serves as the core structure, with the following substituents :

  • A 4-fluorophenyl group attached at position 4 of the indole ring

  • An isopropyl group attached to the nitrogen atom (position 1)

  • A carbaldehyde group (CHO) attached at position 3

Chemical Identifiers

Various chemical notations provide precise identification of this compound in databases and literature:

Identifier TypeNotation
SMILESCC(C)N1C=C(C=O)C2=C(C=CC=C21)C3=CC=C(F)C=C3
InChIInChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3
InChIKeyWOHGKDZHTGLKNV-UHFFFAOYSA-N

These standardized identifiers allow for unambiguous identification of the compound across chemical databases and literature .

Differentiating Structural Isomers

It is important to distinguish 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde from structurally similar compounds, particularly its positional isomer 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (CAS: 101125-34-2). While these compounds share similar molecular formulas and substituent groups, they differ significantly in their structural arrangement and, consequently, in their chemical and biological properties .

Feature4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde
CAS Number1350760-31-4101125-34-2
Fluorophenyl PositionPosition 4 of indolePosition 3 of indole
Carbaldehyde PositionPosition 3 of indolePosition 2 of indole
InChIKeyWOHGKDZHTGLKNV-UHFFFAOYSA-NNPWWALYZZIFFPB-UHFFFAOYSA-N

These structural differences likely influence the electronic distribution, reactivity patterns, and potential biological interactions of these compounds .

Physical and Chemical Properties

Physical Characteristics

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is typically found as a solid at room temperature. Commercial samples are typically available with a purity of approximately 95% . The compound requires storage at 2-8°C to maintain stability, suggesting potential sensitivity to heat, light, or atmospheric conditions .

Related Indole Derivatives and Structural Comparisons

Comparison with Indole-3-carbaldehyde

Indole-3-carbaldehyde (CAS: 487-89-8) represents a simpler structural analog without the 4-fluorophenyl and isopropyl substituents. This parent compound has been more extensively studied and provides context for understanding the potential properties of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde .

PropertyIndole-3-carbaldehyde4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
Molecular FormulaC₉H₇NOC₁₈H₁₆FNO
Molecular Weight145.16 g/mol281.33 g/mol
Melting Point193-198°CNot widely reported
Water SolubilityInsolubleLikely limited solubility
Biological ActivityAntifungal properties documentedLimited data available

Indole-3-carbaldehyde has demonstrated antifungal properties and serves as a metabolite of dietary L-tryptophan synthesized by gastrointestinal bacteria . It acts as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . These properties provide potential research directions for investigating the biological activities of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde.

Structural Relationship to Fluorinated Indole Compounds

Fluorinated indole derivatives have attracted significant attention in medicinal chemistry research due to the unique properties conferred by the fluorine substituent. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modify the electronic properties of molecules .

Studies on related compounds such as bis(4-fluorophenyl) derivatives have shown structure-activity relationships regarding their affinity for dopamine transporters, with fluorine substitution often improving binding profiles . While direct data on the pharmacological properties of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is limited, these structural relationships suggest potential research directions.

Future Research Directions

Several promising research avenues for 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde include:

  • Structure-activity relationship studies comparing its biological activities with related indole derivatives

  • Investigation of its potential as a synthetic building block for more complex bioactive molecules

  • Exploration of its interactions with relevant biological targets, such as enzymes and receptors

  • Development of improved synthetic routes for its preparation and chemical modification

  • Computational studies to predict its physicochemical properties and potential biological interactions

The unique substitution pattern of this compound provides opportunities for diverse research applications in medicinal chemistry, organic synthesis, and materials science.

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